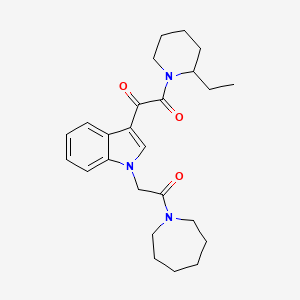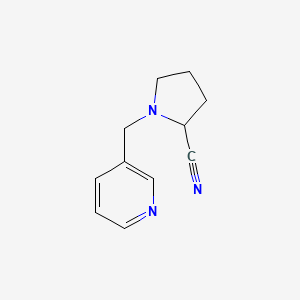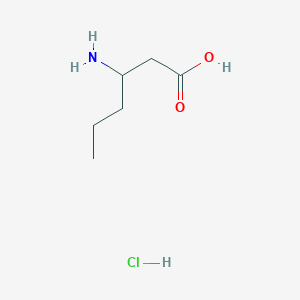![molecular formula C11H19NO2 B2700726 Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate CAS No. 2248379-64-6](/img/structure/B2700726.png)
Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate, also known as TBABH, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a bicyclic azetidine derivative that has a unique chemical structure, which makes it a promising candidate for various research applications.
Scientific Research Applications
Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate has been studied extensively for its potential applications in various fields. One of the primary research areas is in the development of new drugs. This compound has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of addiction and depression.
Mechanism of Action
Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It is thought to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This activity is believed to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and decreased anxiety. It has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate is its unique chemical structure, which makes it a promising candidate for various research applications. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate. One area of interest is in the development of new drugs based on the structure of this compound. Another area of research is in the study of the biochemical and physiological effects of this compound, particularly in the treatment of various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate involves the reaction of tert-butyl azetidine-1-carboxylate with (1S,6R)-3-azabicyclo[3.1.0]hexane-2,4-dione. The reaction is carried out in the presence of a base and a solvent such as methanol or ethanol. The resulting compound is then purified through column chromatography to obtain pure this compound.
properties
IUPAC Name |
tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-7-8(11)5-4-6-12-11/h8,12H,4-7H2,1-3H3/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLPGFCVAMOHST-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12C[C@H]1CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)

![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)


![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)
![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/no-structure.png)